molecular formula C7H14N2O B12335070 (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine

(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B12335070
M. Wt: 142.20 g/mol
InChI Key: AKVZQOUKDWLMFU-NKWVEPMBSA-N
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Description

(4aS,8aR)-Octahydro-2H-pyrido[4,3-b][1,4]oxazine is a bicyclic heterocyclic compound featuring fused pyridine and oxazine rings. Its stereochemistry is defined by two stereocenters at positions 4a and 8a, resulting in a rigid, three-dimensional structure. The molecular formula is C₇H₁₂N₂O, with an average mass of 140.18 g/mol and a monoisotopic mass of 140.0950 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological and metabolic disorders. Derivatives such as tert-butyl (4aS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate (CAS 1821824-72-9) are used in drug discovery due to their stability and functional versatility .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7+/m0/s1

InChI Key

AKVZQOUKDWLMFU-NKWVEPMBSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OCCN2

Canonical SMILES

C1CNCC2C1OCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine, each with distinct chemical and physical properties.

Scientific Research Applications

(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Pyrido-Oxazine Derivatives

The pyrido-oxazine scaffold varies significantly based on substitution patterns and ring saturation. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
(4aS,8aR)-Octahydro-2H-pyrido[4,3-b][1,4]oxazine C₇H₁₂N₂O 140.18 Fully saturated bicyclic system; (4aS,8aR) stereochemistry
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine C₇H₈N₂O 136.15 Partially unsaturated (one double bond); planar conformation
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one C₇H₅BrN₂O₂ 245.03 Bromine substitution at position 6; ketone functional group

Key Findings :

  • Saturation Effects : The fully saturated structure of (4aS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine enhances rigidity compared to partially unsaturated analogs like 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. This rigidity may improve binding selectivity in receptor-targeted applications .

Pyrido-Pyrimidinone Derivatives

The 4H-pyrido[1,2-a]pyrimidin-4-one family () shares a fused pyridine-pyrimidine core but differs in substituents and biological activity:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
7-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₁H₂₄N₄O₂ 364.45 Methoxyphenyl; diazepane substituent
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₀H₂₂N₄O₃ 366.42 Dimethoxyphenyl; piperazine moiety

Key Findings :

  • Pharmacological Relevance: Pyrido-pyrimidinones are often optimized for kinase inhibition or antimicrobial activity, whereas pyrido-oxazines like (4aS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine are more commonly used as synthetic intermediates or chiral auxiliaries .

Biological Activity

(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is a bicyclic compound notable for its unique structural configuration, which includes a pyridine-like ring fused with an oxazine. This distinct arrangement of nitrogen and oxygen atoms potentially contributes to its biological activity and pharmacological properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula for (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is C11H14N2OC_{11}H_{14}N_{2}O, with a molar mass of approximately 190.24 g/mol. Its stereochemistry is indicated by the (4AS,8aR) notation, highlighting specific spatial arrangements that may influence its interactions within biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures to (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine exhibit a range of biological activities including:

  • CNS Activity : Compounds in the octahydropyrido family have shown central nervous system (CNS) depressant effects. For example, studies on related structures have demonstrated significant reductions in locomotor activity in mice when treated with these compounds .
  • Binding Affinities : Interaction studies suggest that (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine may bind to various biological targets. Techniques such as radiolabeled ligand binding assays are crucial for elucidating these interactions.

Comparative Analysis with Related Compounds

To better understand the potential of (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Pyrido[3,2-b][1,4]oxazineSimilar bicyclic structureEnhanced stability due to additional ring fusion
OctahydroquinolineSaturated nitrogen-containing ringKnown for neuroprotective effects
1-Azabicyclo[2.2.2]octaneTricyclic structureExhibits strong binding affinity to neurotransmitter receptors

These comparisons highlight the unique characteristics of (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine while also indicating areas for further research into its pharmacological profiles.

Study on CNS Effects

A significant study focused on the CNS effects of octahydropyrido compounds demonstrated that specific derivatives exhibited depressant actions quantified through locomotor activity assessments in mice. The results indicated qualitative differences in central effects among various diastereomers of these compounds .

Pharmacological Evaluation

Further pharmacological evaluations have suggested that octahydropyrido derivatives may serve as useful frameworks for developing agents with CNS activity. The synthesis and characterization of these compounds have provided insights into their potential therapeutic roles in treating neurological disorders .

In Vitro Studies

In vitro studies are essential for understanding the cellular mechanisms affected by (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine. Research indicates that compounds within this class can influence cellular pathways related to neuroprotection and possibly exhibit anti-inflammatory properties.

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